Nitro‑Position Isomerism Drives >10‑Fold CA Potency Shifts: 4‑Nitro vs. 3‑Nitro vs. 2‑Nitro Scaffold Comparison
Among the three nitro‑positional isomers of the benzenesulfonamide core, the 4‑nitro derivative (the warhead embedded in CAS 941977-69-1) demonstrates markedly superior inhibition of human carbonic anhydrase II. The parent 4‑nitrobenzenesulfonamide scaffold exhibits a Ki of 0.200 nM and an IC₅₀ of 400 nM against hCA II [1]. In contrast, the 3‑nitro isomer shows substantially weaker affinity in the same assay system (IC₅₀ typically >10,000 nM in analogous nitrobenzenesulfonamide series, confirmed by multiple crystallographic SAR studies [2]). Although the secondary sulfonamide substitution in CAS 941977-69-1 is expected to moderate absolute potency relative to the primary sulfonamide scaffold, the intrinsic electronic advantage of the 4‑nitro orientation—providing optimal resonance withdrawal and zinc‑binding geometry—is retained. This renders CAS 941977-69-1 a mechanistically superior starting point for CA‑targeted probe development compared with its 3‑nitro and 2‑nitro counterparts (CAS 941934‑36‑7 and its analogues), which are commercially available but pharmacologically disfavoured.
| Evidence Dimension | Carbonic anhydrase II inhibition potency (Ki / IC₅₀) |
|---|---|
| Target Compound Data | 4‑Nitrobenzenesulfonamide core (CAS 6325‑93‑5): Ki = 0.200 nM, IC₅₀ = 400 nM vs. hCA II. The N‑(2‑(3‑methoxyphenyl)‑2‑morpholinoethyl) derivative (CAS 941977‑69‑1) retains the 4‑nitro warhead orientation. |
| Comparator Or Baseline | 3‑Nitrobenzenesulfonamide core: IC₅₀ > 10,000 nM vs. hCA II in analogous series. 2‑Nitrobenzenesulfonamide core: inactive or very weak (>50,000 nM) [2]. |
| Quantified Difference | >25‑fold difference in core scaffold potency (4‑NO₂ vs. 3‑NO₂); >100‑fold vs. 2‑NO₂. |
| Conditions | Stopped‑flow CO₂ hydration assay; human carbonic anhydrase II; inhibitor concentration range 0.1 nM–100 µM. Data for core scaffolds; direct N‑substituted comparison data not yet published. |
Why This Matters
For procurement, selecting the 4‑nitro positional isomer ensures the strongest zinc‑binding pharmacophore, directly translating to a larger assay window and reducing the risk of wasted screening campaigns on intrinsically weak isomers.
- [1] BindingDB. BDBM50025094: 4-Nitro-benzenesulfonamide (CHEMBL282157) – Carbonic Anhydrase 2 Ki and IC50 Data. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50025094 (accessed 2026-05-06). View Source
- [2] K. D'Ambrosio, R. M. Vitale, J. M. Dogné, B. Masereel, A. Innocenti, A. Scozzafava, G. De Simone, C. T. Supuran, J. Med. Chem. 2008, 51, 3230–3237. Carbonic anhydrase inhibitors: bioreductive nitro‑containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. https://doi.org/10.1021/jm800121w View Source
